Dimefuron

Overview

Description

Molecular Structure Analysis

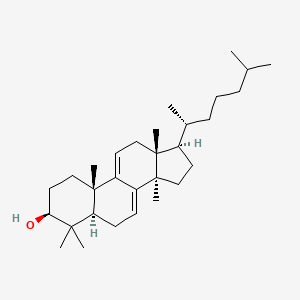

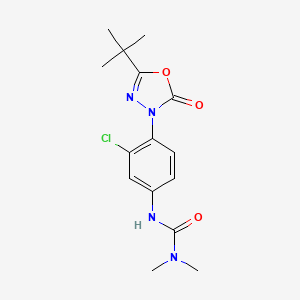

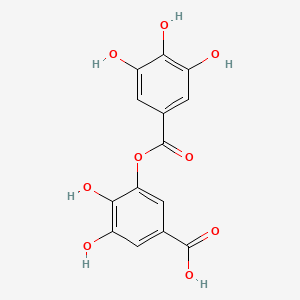

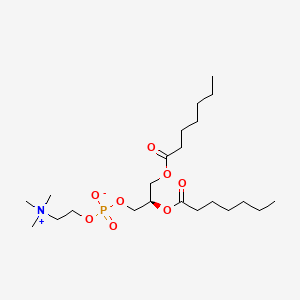

The molecular structure of Dimefuron consists of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms . The exact mass is 338.11 and the molecular weight is 338.790 .Physical And Chemical Properties Analysis

This compound has a low aqueous solubility and a low volatility . It has a density of 1.3±0.1 g/cm3, a molar refractivity of 87.9±0.5 cm3, and a molar volume of 259.5±7.0 cm3 .Scientific Research Applications

Herbicide Efficacy in Agriculture

Dimefuron has been studied for its effectiveness as a herbicide in agricultural settings. Glasgow, Dicks, and Hodgson (1976) in their study found that pre-emergence applications of this compound effectively controlled weeds in spring-sown field beans without damaging the crop, highlighting its potential utility in agriculture (Glasgow, Dicks, & Hodgson, 1976).

Soil Adsorption and Environmental Interaction

Barriuso, Baer, and Calvet (1992) investigated the interaction between this compound and soils, particularly focusing on how dissolved organic matter influences the adsorption and desorption of this herbicide in soil. Their findings provide crucial insights into the environmental behavior of this compound, which is essential for assessing its environmental impact and safety (Barriuso, Baer, & Calvet, 1992).

Differential Tolerance in Plants

In another study, Glasgow and Dicks (1980) explored the differential tolerance of field bean and pea to this compound. They discovered that peas exhibited greater tolerance to this compound compared to field beans, suggesting that the herbicide's effects can vary significantly between different plant species (Glasgow & Dicks, 1980).

Potential Risks and Management

A study on the mitodepressive and chromotoxic activities of this compound by Badr (1983) offers valuable information on the potential risks associated with its use. Understanding these risks is vital for developing strategies to mitigate any negative effects on non-target organisms and the environment (Badr, 1983).

Strategic Application in Crop Protection

Research by Clay (1980) on the use of this compound in strawberries demonstrated its varying toxicity based on application methods. This study underscores the importance of tailored application strategies to maximize efficacy while minimizing potential harm (Clay, 1980).

Safety and Hazards

Mechanism of Action

Target of Action

Dimefuron is a herbicide that primarily targets annual broad-leaved weeds . It is selective and is absorbed mainly through the roots

Mode of Action

It is known to inhibit photosynthesis at photosystem ii, specifically binding to the serine 264 residue . This inhibition disrupts the plant’s ability to convert light energy into chemical energy, leading to the death of the weed .

Biochemical Pathways

This compound affects the photosynthetic pathway in plants. By inhibiting Photosystem II, it disrupts the light-dependent reactions of photosynthesis. This prevents the plant from producing ATP and NADPH, two molecules essential for the light-independent reactions of photosynthesis. The downstream effect is a disruption in the synthesis of glucose, which is vital for the plant’s growth and survival .

Pharmacokinetics

It is known to have a low aqueous solubility and a low volatility . It may persist in soil and aquatic systems depending on local conditions . Based on its physico-chemical properties, it has the potential to leach into groundwater .

Result of Action

The primary result of this compound’s action is the death of the targeted weeds. By inhibiting photosynthesis, the plant is unable to produce the energy and reducing power it needs to survive. This leads to the death of the plant, thereby controlling the population of the targeted weeds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. Its persistence in soil and aquatic systems can be affected by local conditions such as soil type, temperature, and rainfall . Additionally, its potential to leach into groundwater suggests that it could be transported away from the application site, which could affect its efficacy .

properties

IUPAC Name |

3-[4-(5-tert-butyl-2-oxo-1,3,4-oxadiazol-3-yl)-3-chlorophenyl]-1,1-dimethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClN4O3/c1-15(2,3)12-18-20(14(22)23-12)11-7-6-9(8-10(11)16)17-13(21)19(4)5/h6-8H,1-5H3,(H,17,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHWRNDJOGMTCPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=O)O1)C2=C(C=C(C=C2)NC(=O)N(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6058059 | |

| Record name | Dimefuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34205-21-5 | |

| Record name | Dimefuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34205-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimefuron [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034205215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimefuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[4-[5-(tert-butyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]-3-chlorophenyl]-1,1-dimethylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMEFURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39TXE38663 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Dimefuron inhibits the Hill reaction in plants, a critical process within photosynthesis. This inhibition occurs within the chloroplasts, specifically targeting photosystem II. [, , ] This disruption ultimately leads to the death of susceptible weed species.

A: While specific structure-activity relationships aren't extensively discussed in the provided papers, it is known that this compound belongs to the urea family of herbicides. These herbicides typically interfere with photosynthesis. [, ] Further research exploring modifications to its structure and their impact on potency and selectivity could yield valuable insights.

A: Research indicates that this compound is primarily absorbed by the root system, with limited foliar uptake and translocation. [] This characteristic contributes to its effectiveness as a pre-emergence herbicide, particularly in crops like field beans where the seeds are sown at a depth offering protection from the herbicide. [, ]

A: The interaction of this compound with DOM is complex and depends on the source of the DOM. Some types, like those from fermented straw, enhance its adsorption to soil, potentially leading to reduced availability and biodegradation. [] Conversely, DOM from sources like sewage sludge can increase desorption, potentially influencing its mobility in the environment. []

A: Studies show that this compound's degradation in soil is influenced by various factors, including soil type and the presence of compost. Compost addition, while generally beneficial for soil health, can decrease its mineralisation rate, potentially leading to increased persistence. [] This highlights the importance of understanding its long-term behavior in different soil environments.

A: Thin-layer chromatography (TLC) is a valuable tool for separating and identifying this compound. Both normal phase (NP-TLC) and reversed-phase (RP-TLC) methods, using different mobile phases, have proven effective in separating this compound from other pesticides. [, ] High-performance liquid chromatography (HPLC) is another widely used technique for separating and quantifying this compound, offering high sensitivity and resolution. []

A: Yes, a study focusing on the Danube River identified this compound as one of several pollutants significantly correlating with changes in macroinvertebrate communities. [] This finding emphasizes the importance of monitoring its presence in aquatic ecosystems and understanding its potential ecological impacts.

A: Research indicates that this compound can act synergistically with aclonifen, enhancing weed control efficacy. [, ] This synergy allows for the use of lower doses, potentially minimizing environmental impact while maximizing weed control. Further research could explore other beneficial herbicide combinations.

A: While the provided research doesn't specifically mention this compound resistance, the potential for weeds to develop resistance to herbicides is a well-documented phenomenon. [] Continuous monitoring for resistance development and implementing resistance management strategies are crucial for ensuring its long-term efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6aS,12bR)-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine-10,11-diol](/img/structure/B1670578.png)

![(6aR,12bS)-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridin-6-ium-10,11-diol;chloride](/img/structure/B1670579.png)